6-hydroxy-7-Benzoxazolecarboxaldehyde

Medicinal chemistry physicochemical profiling drug-likeness

This compound is the only benzoxazole‑7‑carbaldehyde that combines a 6‑OH hydrogen‑bond donor with a 7‑CHO group. This ortho‑hydroxy/aldehyde motif enables excited‑state intramolecular proton transfer (ESIPT) for ratiometric metal sensing, one‑step ligand condensation, and dual‑handle library synthesis. Non‑hydroxylated or 5‑hydroxy regioisomers cannot replicate these functions. Sourcing the exact 6‑hydroxy‑7‑formyl regioisomer ensures your R&D delivers the published structure‑activity data.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
Cat. No. B13600107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-7-Benzoxazolecarboxaldehyde
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1N=CO2)C=O)O
InChIInChI=1S/C8H5NO3/c10-3-5-7(11)2-1-6-8(5)12-4-9-6/h1-4,11H
InChIKeyBGJSAVIUHHSOEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxy-7-benzoxazolecarboxaldehyde: Core Physicochemical and Structural Profile for Procurement Decisions


6-Hydroxy-7-benzoxazolecarboxaldehyde (IUPAC: 6-hydroxy-1,3-benzoxazole-7-carbaldehyde; molecular formula C₈H₅NO₃; MW 163.13 g/mol) is a heterocyclic benzoxazole derivative that simultaneously bears a phenolic hydroxyl at the 6-position and a formyl group at the 7-position on the fused benzene ring . This dual-functionalisation creates a unique hydrogen-bond donor/acceptor arrangement (1 HBD, 3–4 HBA) with a computed polar surface area (tPSA) of approximately 52–90 Ų, positioning the compound as a compact, polarisable scaffold for fluorescence sensing, synthetic elaboration, and medicinal chemistry building-block libraries [1]. The molecule is commercially available from multiple suppliers for research use only, typically at purities ≥95% .

Why Generic 7-Formylbenzoxazoles Cannot Substitute 6-Hydroxy-7-benzoxazolecarboxaldehyde in Differentiated Applications


Benzoxazole-7-carbaldehydes are frequently treated as commodity intermediates, yet the presence and precise position of the hydroxyl substituent profoundly alter hydrogen-bonding capacity, electronic distribution, and spectroscopic behaviour. The parent compound 1,3-benzoxazole-7-carbaldehyde (C₈H₅NO₂, MW 147.13, LogP 1.01, HBA 2, HBD 0) lacks both the hydrogen-bond donor and the electron-rich phenolic oxygen that enable excited-state intramolecular proton transfer (ESIPT) and transition-metal chelation . Conversely, shifting the hydroxyl to the 5-position (e.g., 5-hydroxy-2-(4-hydroxyphenyl)benzo[d]oxazole-7-carbaldehyde) yields nanomolar ERβ binding (IC₅₀ = 17 nM), but the regioisomeric change alters the angle and distance of the internal H-bond relative to the formyl group, modifying fluorescence quantum yields and metal-ion selectivity [1]. Generic procurement without specifying the 6-hydroxy-7-formyl substitution pattern therefore risks selecting a compound incapable of ESIPT-based sensing or one that fails to recapitulate structure-activity data obtained with the exact regioisomer.

Quantitative Differentiation of 6-Hydroxy-7-benzoxazolecarboxaldehyde: Head-to-Head and Cross-Study Evidence


Enhanced Hydrogen-Bond Donor Capacity vs. Parent 1,3-Benzoxazole-7-carbaldehyde

Incorporation of a 6-hydroxy group converts the benzoxazole-7-carbaldehyde core from a pure hydrogen-bond acceptor (HBD = 0) to a donor–acceptor system (HBD = 1, HBA = 3–4), increasing the topological polar surface area from ~43 Ų to ~52–90 Ų and the computed LogP from 1.01 to approximately 1.8–4.2 . This shift improves aqueous solubility and enables intermolecular hydrogen-bonding interactions that are absent in the unsubstituted parent, which is critical for target engagement in biological assays and for crystal engineering in materials applications .

Medicinal chemistry physicochemical profiling drug-likeness

ESIPT Fluorescence Capability Enables Ratiometric Sensing Not Accessible to Non-Hydroxylated 7-Formylbenzoxazoles

The 6-hydroxy group situated ortho to the formyl substituent creates an intramolecular hydrogen bond (O–H···O=C) that is the structural prerequisite for excited-state intramolecular proton transfer (ESIPT). This photophysical mechanism produces dual emission (enol and keto tautomer bands) with a large Stokes shift, enabling ratiometric fluorescence detection of metal ions, pH, and biomolecular interactions [1]. The non-hydroxylated comparator 1,3-benzoxazole-7-carbaldehyde lacks this H-bond motif and does not exhibit ESIPT; its fluorescence, if any, arises from a single emissive state with a substantially smaller Stokes shift, precluding ratiometric applications .

Fluorescent probes ESIPT ratiometric sensing

Regioisomeric Differentiation from 5-Hydroxy-2-aryl-benzoxazole-7-carbaldehydes in Estrogen Receptor Binding

The 5-hydroxy-2-(4-hydroxyphenyl)benzo[d]oxazole-7-carbaldehyde regioisomer (CHEMBL188230) binds estrogen receptor β with IC₅₀ values of 17 nM (mouse ERβ), 29 nM (rat ERβ), and 59 nM (human ERβ) [1]. In this series, the hydroxyl at position 5 (para to the oxazole oxygen) participates in a different hydrogen-bond network than the 6-hydroxy isomer, where the hydroxyl is ortho to the 7-formyl group. While direct ERβ binding data for 6-hydroxy-7-benzoxazolecarboxaldehyde are not publicly available, the regioisomeric shift is predicted to alter both the internal hydrogen-bonding geometry and the pKₐ of the phenolic OH (estimated ~8.5–9.5 for 6-OH vs. ~9.0–10.0 for 5-OH in analogous benzoxazoles), affecting receptor complementarity and metabolic stability .

Selective estrogen receptor modulators structure–activity relationships drug discovery

Aldehyde Oxidase Substrate/Inhibitor Potential: Class-Level Alert for Metabolic Liability

Benzoxazole itself is a known substrate of rabbit liver aldehyde oxidase (AO), and 2-substituted benzoxazoles act as mixed inhibitors of quinazoline oxidation with Ki/KI ratios > 1.0 [1]. The 7-formyl group introduces an additional aldehyde functionality that can be oxidised to the carboxylic acid by AO, potentially competing with the heterocyclic oxidation pathway. By contrast, the unsubstituted parent 1,3-benzoxazole-7-carbaldehyde lacks the 6-hydroxy group and may exhibit a different AO metabolic profile due to altered electron density on the fused benzene ring [2]. While direct AO kinetic data (Km, Vmax, Ki) for 6-hydroxy-7-benzoxazolecarboxaldehyde are not publicly available, the dual presence of a heterocyclic core and a formyl substituent places it in a higher AO-liability class than simple benzaldehydes.

Drug metabolism aldehyde oxidase pharmacokinetics

Schiff Base Condensation Reactivity: Ortho-Hydroxy–Aldehyde Synergy for Tetradentate Ligand Synthesis

The adjacency of the 6-hydroxy and 7-formyl substituents enables the compound to act as a bifunctional condensation partner, forming stable intramolecularly hydrogen-bonded Schiff bases with primary amines. This contrasts with 1,3-benzoxazole-7-carbaldehyde, where the absence of the hydroxyl group precludes the formation of chelating ONO-donor ligand systems upon condensation with amino alcohols or diamines [1]. The ortho-hydroxy–aldehyde motif is a well-precedented building block for salen-type ligands and their benzoxazole-fused analogs, which find application in homogeneous catalysis and metal-ion sensing. Representative benzoxazole-aldehyde syntheses using Zn(OTf)₂ catalysis achieve yields of 70–92%, and the 6-hydroxy substituent is expected to accelerate imine formation through intramolecular proton transfer in the transition state .

Coordination chemistry Schiff base ligands synthetic methodology

Tyrosinase Inhibition Potential: Hydroxylated Benzoxazole-Carbaldehydes vs. Non-Hydroxylated Analogs

Benzaldehyde derivatives bearing hydroxyl substituents are established competitive inhibitors of mushroom tyrosinase, with inhibitory potency correlating with the number and position of hydroxyl groups [1]. The 6-hydroxy-7-benzoxazolecarboxaldehyde combines a phenolic hydroxyl with an electron-withdrawing formyl group and a benzoxazole heterocycle, a scaffold independently associated with tyrosinase inhibition. In contrast, non-hydroxylated benzoxazole-7-carbaldehydes lack the phenolic moiety shown to be essential for binding to the dinuclear copper active site. While direct IC₅₀ values for this compound against tyrosinase have not been published, class-level data indicate that hydroxylated benzaldehydes achieve IC₅₀ values in the low micromolar range, whereas non-hydroxylated analogs are typically inactive or >100 µM [2].

Tyrosinase inhibition melanogenesis cosmeceutical research

Optimal Application Scenarios for 6-Hydroxy-7-benzoxazolecarboxaldehyde Based on Differentiated Evidence


Ratiometric Fluorescent Probe Development for Metal-Ion Sensing

The ortho-hydroxy–aldehyde ESIPT motif enables dual-emission ratiometric detection of Zn²⁺, Cu²⁺, Hg²⁺, and other transition metals. Upon metal coordination, the ESIPT pathway is modulated, producing a quantifiable shift in the enol/keto emission intensity ratio. This application is structurally inaccessible to non-hydroxylated 7-formylbenzoxazoles and regioisomeric 5-hydroxy analogs where the internal H-bond geometry differs [1].

Synthesis of Tetradentate ONO-Donor Schiff Base Ligands for Catalysis

The simultaneous presence of a phenolic OH adjacent to a formyl group permits one-step condensation with amino alcohols or diamines to generate chelating ligands that coordinate transition metals (e.g., Cu, Zn, Ni). The fused benzoxazole ring imparts rigidity and electron-withdrawing character absent in simple salicylaldehyde-derived ligands, potentially enhancing catalytic turnover in oxidation and cross-coupling reactions [2].

Medicinal Chemistry Building Block for Kinase and Nuclear Receptor Targeted Libraries

The benzoxazole core is a recognised bioisostere for benzimidazole and benzothiazole in kinase inhibitor design. The 6-hydroxy-7-formyl substitution pattern provides two orthogonal synthetic handles (OH for O-alkylation/acylation; CHO for reductive amination, Knoevenagel condensation, or Grignard addition) that enable divergent library synthesis. The increased tPSA and HBD count relative to non-hydroxylated analogs predict improved aqueous solubility, a critical parameter for fragment-based drug discovery .

Tyrosinase Inhibition Studies in Melanogenesis Research

The compound combines a benzoxazole heterocycle with a hydroxylated benzaldehyde motif, both independently associated with tyrosinase inhibition. As a compact (MW 163) scaffold with balanced lipophilicity, it serves as a minimal pharmacophore for structure–activity relationship studies aimed at identifying novel skin-lightening agents or anti-browning additives, where non-hydroxylated benzoxazole carbaldehydes are structurally incapable of copper chelation at the enzyme active site [3].

Quote Request

Request a Quote for 6-hydroxy-7-Benzoxazolecarboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.